molecular formula C6H12N4O B2976006 4-(Azidomethyl)piperidin-4-ol CAS No. 1824322-63-5

4-(Azidomethyl)piperidin-4-ol

Cat. No.: B2976006
CAS No.: 1824322-63-5
M. Wt: 156.189
InChI Key: JWAIWQAHHWEXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azidomethyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The azidomethyl group attached to the piperidine ring introduces unique reactivity, making this compound an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)piperidin-4-ol typically involves the introduction of an azidomethyl group to the piperidine ring. One common method is the nucleophilic substitution reaction where a halomethylpiperidine is treated with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azide group can be reduced to an amine.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can convert the azide group to an amine.

    Substitution: Sodium azide (NaN3) in DMF is commonly used for introducing the azidomethyl group.

Major Products

    Oxidation: Formation of 4-(Azidomethyl)piperidin-4-one.

    Reduction: Formation of 4-(Aminomethyl)piperidin-4-ol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azidomethyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)piperidin-4-ol: Similar structure but with an amine group instead of an azide.

    4-(Hydroxymethyl)piperidin-4-ol: Contains a hydroxymethyl group instead of an azidomethyl group.

    4-(Chloromethyl)piperidin-4-ol: Contains a chloromethyl group, making it more reactive in nucleophilic substitution reactions.

Uniqueness

4-(Azidomethyl)piperidin-4-ol is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological research.

Properties

IUPAC Name

4-(azidomethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O/c7-10-9-5-6(11)1-3-8-4-2-6/h8,11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAIWQAHHWEXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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